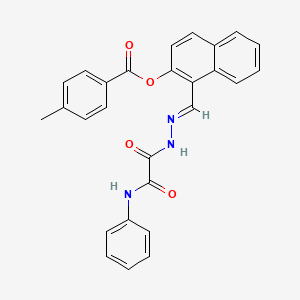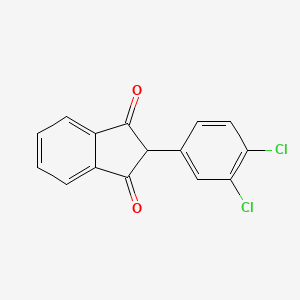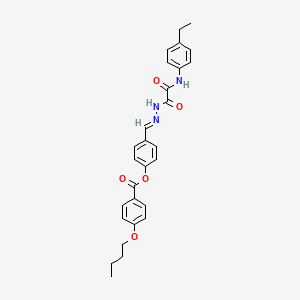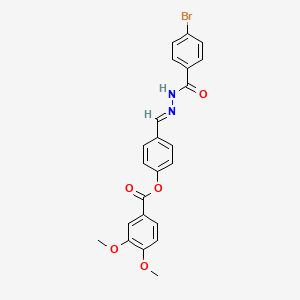![molecular formula C21H22N2O2S2 B12012500 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C21H22N2O2S2 and a molecular weight of 398.55 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothieno Ring: This step involves the cyclization of appropriate precursors to form the benzothieno ring structure.
Introduction of the Pyrimidinone Moiety: This step involves the formation of the pyrimidinone ring through condensation reactions.
Attachment of the Allyl and Methoxybenzyl Groups:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the synthesis would typically involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl or methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has similar structural features but with dichlorobenzyl substitution .
- Thienooxazolopyrimidinium Salts : These compounds share the thieno and pyrimidine rings but differ in their substituents and overall structure .
Uniqueness
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of allyl, methoxybenzyl, and sulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H22N2O2S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-11-23-20(24)18-16-9-4-5-10-17(16)27-19(18)22-21(23)26-13-14-7-6-8-15(12-14)25-2/h3,6-8,12H,1,4-5,9-11,13H2,2H3 |
Clave InChI |
UUHBOWHQGNMRFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)
![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B12012443.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
![3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012462.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)


![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
